4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one
Description
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16ClNO/c15-11-5-3-10(4-6-11)12-9-16-13(17)14(12)7-1-2-8-14/h3-6,12H,1-2,7-9H2,(H,16,17) |
InChI Key |
SNIBBTIDDKSSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, resulting in the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one with analogous spirocyclic derivatives, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.
Structural Variations and Functional Groups
Key Observations :
- Spiro Ring Size: Variations in spiro ring size (e.g., [4.4] vs. [3.5]) alter steric and electronic profiles.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity and lipophilicity, whereas electron-donating groups (e.g., OCH₃) may improve solubility .
- Heteroatom Inclusion : Oxygen or additional nitrogen atoms (e.g., 7-oxa or triaza systems) modulate polarity, hydrogen-bonding capacity, and bioavailability .
Physicochemical Properties
Key Observations :
- Lipophilicity : Chloro- and dichlorophenyl derivatives exhibit higher LogP values, suggesting enhanced membrane permeability but lower aqueous solubility .
- Melting Points : Bulky substituents (e.g., biphenyl) increase melting points due to enhanced intermolecular interactions .
- Solubility : Oxygen-containing derivatives (e.g., 7-oxa) show improved solubility in polar solvents .
Key Observations :
- Anticonvulsant Activity : Chlorophenyl-substituted spiro compounds demonstrate moderate GABAergic activity, likely due to aromatic interactions with receptor sites .
- Analytical Utility : Spiro derivatives like SCH 58053 are employed in HPLC for pharmaceutical analysis, underscoring their stability and detectability .
Biological Activity
4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound belonging to the azaspiro class, characterized by its unique spirocyclic structure that incorporates both nitrogen and carbon atoms. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features, particularly the presence of the 4-chlorophenyl group.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 235.72 g/mol
- Functional Groups : Contains a spirocyclic framework and a chlorinated aromatic group, enhancing its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds within the azaspiro category, including this compound, exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. Similar compounds in the azaspiro class have shown efficacy against various cancer cell lines, indicating a possible mechanism involving apoptosis induction and inhibition of cell proliferation.
- Anticonvulsant Properties : The lipophilicity of related azaspiro compounds has been linked to anticonvulsant activity, suggesting that this compound may also exhibit similar effects.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction can influence their activity and lead to downstream effects in biological systems.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Azaspiro[4.4]nonan-6-one | Spirocyclic structure with nitrogen | Lacks chlorinated aromatic group |
| 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride | Contains two nitrogen atoms | Different ring system configuration |
| 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride | Smaller ring size with hydroxyl group | Different functional groups affecting reactivity |
| 2-Hydroxy-2-(p-tolyl)-2-azaspiro[4.4]nonan-1-one | Hydroxyl substitution at position 2 | Potentially different biological activity |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with azaspiro compounds:
- Anticancer Studies : In vitro studies have demonstrated that azaspiro compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
- Anticonvulsant Activity : Research on related azaspiro derivatives has shown promising anticonvulsant effects in animal models, suggesting that this compound may also possess similar therapeutic potential.
- Synthesis and Characterization : The synthesis of this compound can be achieved through various methods aimed at optimizing yield and purity while allowing for variations in substituents that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
